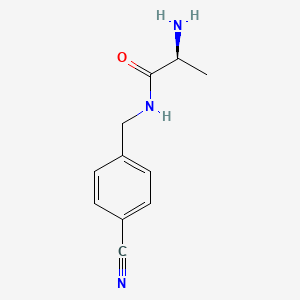

(S)-2-Amino-N-(4-cyano-benzyl)-propionamide

Descripción

(S)-2-Amino-N-(4-cyano-benzyl)-propionamide is a chiral amide derivative featuring an (S)-configured α-amino acid backbone linked to a 4-cyanobenzyl group. The compound’s structure combines a propionamide core with a para-cyano-substituted benzylamine moiety, which confers unique electronic and steric properties due to the electron-withdrawing cyano (-CN) group. This substitution pattern may enhance interactions with biological targets, such as enzymes or receptors, by influencing hydrogen bonding or π-π stacking .

Propiedades

IUPAC Name |

(2S)-2-amino-N-[(4-cyanophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8(13)11(15)14-7-10-4-2-9(6-12)3-5-10/h2-5,8H,7,13H2,1H3,(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPXLGIOKIAZDP-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=C(C=C1)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC=C(C=C1)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-cyano-benzyl)-propionamide typically involves the reaction of 4-cyanobenzyl chloride with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-N-(4-cyano-benzyl)-propionamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of contamination. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-N-(4-cyano-benzyl)-propionamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oximes, while reduction of the cyano group results in primary amines. Substitution reactions can lead to the formation of various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

(S)-2-Amino-N-(4-cyano-benzyl)-propionamide has a wide range of applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-N-(4-cyano-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions are often studied using techniques like molecular docking and biochemical assays.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations:

- Electronic Effects: The 4-cyano group in the target compound contrasts with electron-donating groups (e.g., -OCH₃ in ) and other electron-withdrawing groups (e.g., -NO₂ in ).

- Steric Influence : N-Alkylation (e.g., isopropyl in or methyl in ) introduces steric bulk, which may reduce conformational flexibility or alter binding kinetics compared to the unsubstituted target compound.

Actividad Biológica

(S)-2-Amino-N-(4-cyano-benzyl)-propionamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

The synthesis of (S)-2-Amino-N-(4-cyano-benzyl)-propionamide typically involves the reaction of 4-cyanobenzyl chloride with an appropriate amine in the presence of a base like triethylamine. This method allows for the formation of covalent or non-covalent bonds with biological targets, influencing their activity and making the compound valuable in pharmacological research.

Biological Activity Overview

Research indicates that (S)-2-Amino-N-(4-cyano-benzyl)-propionamide exhibits significant biological activity, particularly in enzyme mechanisms and protein-ligand interactions. Its ability to modulate the activity of various biological targets has implications for drug development and therapeutic applications.

Key Biological Activities

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which can be crucial in treating diseases where enzyme activity is dysregulated.

- Binding Affinity : Interaction studies demonstrate its binding affinity to specific receptors, which is essential for understanding its mechanism of action.

- Neuropharmacological Effects : Similar compounds have been studied for their effects on neurological disorders, suggesting potential applications in neuropharmacology.

Comparative Analysis with Related Compounds

To understand the unique properties of (S)-2-Amino-N-(4-cyano-benzyl)-propionamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-2-Amino-N-(4-cyano-benzyl)-N-methyl-propionamide | C12H15N3O | Contains a methyl group on nitrogen |

| (S)-2-Amino-N-(4-cyano-benzyl)-N-isopropyl-propionamide | C12H17N3O | Contains an isopropyl group on nitrogen |

| N-(4-Chlorobenzyl)alaninamide | C10H13ClN2O | Lacks ethyl substitution, affecting biological activity |

This table illustrates how slight variations in structure can lead to significant differences in biological activity and therapeutic potential.

Neuropharmacological Research

A study involving azacyclic amides, which includes derivatives of propionamide compounds like (S)-2-Amino-N-(4-cyano-benzyl)-propionamide, demonstrated strong inhibitory activity against monoamine oxidase B (MAO-B). The S-enantiomer showed superior activity compared to its racemate, indicating that chirality plays a crucial role in biological efficacy .

Anticonvulsant Activity

Research on related compounds has shown promising anticonvulsant activities in rodent models. For example, modifications at specific positions on the benzyl ring significantly enhanced seizure protection compared to standard antiepileptic agents . This suggests that (S)-2-Amino-N-(4-cyano-benzyl)-propionamide could also exhibit similar properties.

Q & A

What are the standard synthetic routes for (S)-2-Amino-N-(4-cyano-benzyl)-propionamide, and how is enantiomeric purity maintained?

Answer:

The synthesis typically involves starting with an (S)-configured amino acid derivative, such as (S)-2-aminopropionic acid, followed by amidation with 4-cyanobenzylamine. A coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base (e.g., triethylamine) is used to form the amide bond. To maintain enantiomeric purity, avoid conditions that promote racemization, such as high temperatures or strong acids/bases. Chiral HPLC or polarimetry can verify configuration retention. Using pre-chiral starting materials and mild reaction conditions (0–25°C) is critical .

Which spectroscopic techniques are essential for characterizing (S)-2-Amino-N-(4-cyano-benzyl)-propionamide?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the backbone structure, substituents (e.g., cyano-benzyl group), and stereochemistry.

- IR Spectroscopy : Identifies amide (C=O stretch ~1650 cm⁻¹) and nitrile (C≡N ~2250 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺).

- Elemental Analysis (CHN) : Ensures purity and correct stoichiometry.

Advanced studies may use 2D NMR (COSY, HSQC) to resolve complex proton environments .

How can researchers optimize reaction yields in the amidation step during synthesis?

Answer:

Optimization strategies include:

- Coupling Agents : Screen DCC, EDC, or HATU with additives like HOBt to reduce side reactions.

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reagent solubility.

- Stoichiometry : Use a 1.2–1.5 molar excess of 4-cyanobenzylamine to drive the reaction.

- Temperature Control : Maintain 0–25°C to minimize decomposition.

- Monitoring : TLC or HPLC tracks reaction progress. Yield improvements (e.g., from 60% to >85%) are achievable with iterative optimization .

What strategies resolve contradictory bioactivity data across studies?

Answer:

- Purity Validation : Confirm compound integrity via HPLC (>95% purity) to rule out impurities.

- Stereochemical Confirmation : Reanalyze enantiomeric excess (e.g., chiral HPLC) to ensure no racemization.

- Assay Standardization : Use validated models (e.g., MTT assay for cytotoxicity) with positive/negative controls.

- Dose-Response Curves : Test across multiple concentrations and cell lines (e.g., HEK-293 vs. HepG2) to identify context-dependent effects.

Contradictions often arise from variable purity, assay conditions, or biological models .

What are the key functional groups influencing pharmacological activity?

Answer:

- (S)-Amino Group : Critical for chiral recognition in receptor binding (e.g., GPCRs).

- 4-Cyanobenzyl Moiety : The electron-withdrawing cyano group enhances metabolic stability and influences lipophilicity.

- Amide Bond : Facilitates hydrogen bonding with target proteins.

Modifying these groups alters solubility, bioavailability, and target affinity. For example, replacing the cyano group with nitro reduces cell permeability .

How to design analogues to probe structure-activity relationships (SAR)?

Answer:

- Substituent Variation : Introduce halogens (Cl, F) or methyl groups on the benzyl ring to assess steric/electronic effects.

- Amide Modifications : Replace the propionamide with acetamide or urea to study hydrogen-bonding requirements.

- Bioisosteres : Swap the nitrile for a carboxylic acid or tetrazole to maintain polarity while altering pharmacokinetics.

Evaluate analogues via in vitro binding assays (e.g., IC₅₀ determination) and computational docking .

What in vitro models are suitable for initial bioactivity screening?

Answer:

- Enzyme Inhibition Assays : Use purified enzymes (e.g., kinases, proteases) relevant to the target pathway.

- Cell-Based Assays : Employ MTT or Alamar Blue for cytotoxicity; calcium flux assays for receptor activation.

- Immortalized Cell Lines : HEK-293 (transfection efficiency) or SH-SY5Y (neuroactivity) are common.

Include controls (e.g., staurosporine for apoptosis) and triplicate replicates to ensure reproducibility .

How to confirm the compound's stability under physiological conditions?

Answer:

- Simulated Physiological Conditions : Incubate in PBS (pH 7.4) or cell culture medium at 37°C for 24–72 hours.

- Analytical Monitoring : Use HPLC to detect degradation products (e.g., hydrolyzed amide bonds).

- Light/Temperature Sensitivity : Store aliquots at -20°C (desiccated) and compare stability to room-temperature samples.

Stability data guide formulation choices (e.g., lyophilization vs. solution) .

What computational methods predict interaction with biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide predict binding poses in receptor active sites.

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over time.

- Pharmacophore Modeling : Identifies essential interaction motifs (e.g., hydrogen bond donors/acceptors).

Validate predictions with mutagenesis studies or competitive binding assays .

How to handle and store the compound to ensure stability?

Answer:

- Storage : Desiccate at -20°C in amber vials to prevent light-induced degradation.

- Reconstitution : Use anhydrous DMSO for stock solutions; avoid repeated freeze-thaw cycles.

- Stability Checks : Periodically analyze via NMR or HPLC for decomposition (e.g., amine oxidation).

Proper handling extends shelf life from months to years .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.